molecular formula C24H26N4O4 B11193077 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11193077
M. Wt: 434.5 g/mol
InChI Key: RIQDTOQVEUTUDS-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a dimethoxyphenyl group, a tetrahydroisoquinoline moiety, and a dihydropyrimidinone ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the preparation of the 3,4-dimethoxyphenyl precursor through reactions such as methylation of phenolic compounds.

    Synthesis of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Construction of the Dihydropyrimidinone Ring: The Biginelli reaction is commonly used, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Final Coupling Reaction: The final step involves coupling the intermediates to form the target compound under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide group, depending on the reagents and conditions used.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in studies to understand its effects on biological systems, including its potential therapeutic benefits and toxicity.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry research.

    Material Science: Its properties may be explored for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with similar compounds such as:

    N-(4-METHOXYPHENYL)-6-METHYL-4-PYRIMIDINAMINE: This compound shares a pyrimidine ring but lacks the tetrahydroisoquinoline moiety, making it less complex.

    N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: This compound is similar but does not contain the tetrahydroisoquinoline group, which may affect its biological activity and chemical properties.

The uniqueness of N-(3,4-DIMETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H26N4O4/c1-16-12-23(30)28(15-22(29)26-19-8-9-20(31-2)21(13-19)32-3)24(25-16)27-11-10-17-6-4-5-7-18(17)14-27/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29)

InChI Key

RIQDTOQVEUTUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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